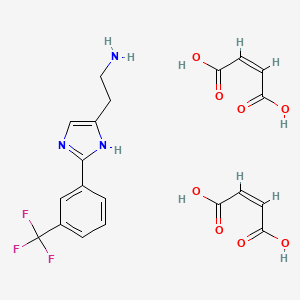

2-((3-三氟甲基)苯基)组胺 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate and related carbamates involves various chemical strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as versatile intermediates in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Molecular structure and vibrational spectra of tert-butyl N-(3-formylcyclobutyl)carbamate and similar compounds have been examined through computational methods, including Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into the optimized bond lengths, angles, and fundamental vibrational frequencies, aiding in understanding the compound's molecular geometry and electronic properties (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, demonstrating its versatility as a building block. The chemical transformations include reactions with organometallics, leading to hydroxylamines and further conversion to different functional groups. These reactions underscore the compound's utility in organic synthesis, providing pathways to synthesize a wide array of organic molecules (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl N-(3-formylcyclobutyl)carbamate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not found, they can be inferred based on related compounds and standard organic chemistry principles.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, play a significant role in the practical use of tert-butyl N-(3-formylcyclobutyl)carbamate in synthetic pathways. The compound's ability to participate in reactions such as carbamation, hydroxylation, and nitrone formation highlights its chemical versatility and potential in organic synthesis (Guinchard, Vallée, & Denis, 2005).

科学研究应用

组胺受体激动作用

“2-((3-三氟甲基)苯基)组胺 D”在体外功能研究中被发现是组胺 H2、H3 和其他神经递质受体中的一系列化合物中最有效、最具选择性的 H1 组胺受体激动剂 {svg_1}. 它在豚鼠 H1 组胺受体上的效力比在人 H1 组胺受体上更好 {svg_2}.

杯状细胞分泌研究中的应用

该化合物已被用于研究大鼠杯状细胞分泌的诱导 {svg_3}. 杯状细胞是一种上皮细胞,它们在环境刺激下分泌粘液。这项研究可能对理解和治疗呼吸系统疾病有影响。

在 COX-2 调节和前列腺素稳态中的作用

“this compound”也被用来研究 H1 受体在人类血管内皮细胞中 COX-2 调节和前列腺素稳态中的作用 {svg_4}. 这可能对心血管健康和疾病有潜在的影响。

跨各种受体的选择性

“this compound”的选择性被发现为 2138 (H1:H2),> 64 (H1:H3),1000 (H1:M3),105 (H1: a1),708 (H1:β1) 和 71 (H1:5HT2A) {svg_5}. 这表明它在靶向治疗中的潜在用途。

血脑屏障通透性

“this compound”不会穿过血脑屏障 {svg_6}. 这个特性在考虑其在全身治疗中的应用及其潜在副作用时可能很重要。

在药物开发中的作用

三氟甲基是许多 FDA 批准药物的常见特征 {svg_7}. 因此,研究“this compound”可以为新药的开发提供见解。

作用机制

Target of Action

The primary target of 2-((3-Trifluoromethyl)phenyl)histamine D is the H1 histamine receptor . This receptor is a G-protein-coupled receptor involved in the transmission of histamine signals in the body .

Mode of Action

2-((3-Trifluoromethyl)phenyl)histamine D acts as a potent and selective agonist for the H1 histamine receptor . This means it binds to the receptor and activates it, mimicking the action of natural histamine. The compound has shown better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor .

Biochemical Pathways

Upon activation of the H1 histamine receptor, a series of intracellular events are triggered. These include the activation of phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate into the intracellular second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . IP3 then acts on its own ligand-gated ion channel in the endoplasmic reticulum to release intracellular free Ca2+ ions .

Result of Action

The activation of the H1 histamine receptor by 2-((3-Trifluoromethyl)phenyl)histamine D can lead to various physiological responses. For instance, it has been used to study the induction of goblet cell secretion in rats and the role of the H1 receptor in COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .

Action Environment

The action, efficacy, and stability of 2-((3-Trifluoromethyl)phenyl)histamine D can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s storage temperature (2-8°C) may also play a role in maintaining its stability .

安全和危害

未来方向

属性

IUPAC Name |

(Z)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDUVPKRZGATLR-SPIKMXEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162049-83-4 |

Source

|

| Record name | 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)